molecular formula C19H23N3O3S2 B2911188 ethyl 4-[4-amino-5-(cyclohexylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate CAS No. 946294-55-9

ethyl 4-[4-amino-5-(cyclohexylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate

Cat. No.: B2911188
CAS No.: 946294-55-9
M. Wt: 405.53
InChI Key: QZVVZEOGIXBKJG-UHFFFAOYSA-N
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Description

This compound belongs to the 2-sulfanylidene-1,3-thiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Key structural features include:

  • Ethyl benzoate ester: Influences solubility and metabolic stability.
  • 2-Sulfanylidene moiety: Contributes to tautomerism and redox activity .

Thiazole derivatives are widely studied for antimicrobial, anticancer, and enzyme-inhibitory activities.

Properties

IUPAC Name

ethyl 4-[4-amino-5-(cyclohexylcarbamoyl)-2-sulfanylidene-1,3-thiazol-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S2/c1-2-25-18(24)12-8-10-14(11-9-12)22-16(20)15(27-19(22)26)17(23)21-13-6-4-3-5-7-13/h8-11,13H,2-7,20H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVVZEOGIXBKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NC3CCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 4-[4-amino-5-(cyclohexylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate typically involves multi-step organic reactionsCommon reagents used in these reactions include formamide, formic acid, urea, thiourea, and various acylating agents . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Ethyl 4-(4-amino-5-(cyclohexylcarbamoyl)-2-thioxothiazol-3(2H)-yl)benzoate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 4-(4-amino-5-(cyclohexylcarbamoyl)-2-thioxothiazol-3(2H)-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[4-amino-5-(cyclohexylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The thioxothiazole ring can interact with active sites, potentially inhibiting or modifying enzyme activity. The compound’s structure allows it to form stable complexes with proteins, affecting their function and activity .

Comparison with Similar Compounds

Research Findings and Methodological Insights

  • Synthesis : Thiazole cores are typically synthesized via Hantzsch cyclization. The sulfanylidene group may arise from thiourea precursors under oxidative conditions.
  • Crystallography : SHELXL is widely used to resolve tautomerism in sulfanylidene-containing compounds, as seen in related structures .

Biological Activity

Ethyl 4-[4-amino-5-(cyclohexylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activities, particularly in antimicrobial and anticancer research.

Structural Characteristics

The compound features:

  • An ethyl ester group
  • An amino group
  • A thiazole ring substituted with a cyclohexylcarbamoyl group and a sulfanylidene functional group

These components suggest potential interactions with various biological targets, including enzymes and receptors. The thiazole moiety is particularly notable for its role in enhancing biological activity.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits promising antibacterial and antifungal properties . Similar thiazole derivatives have shown significant activity against various pathogens, suggesting that this compound may follow suit.

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameActivity TypeTarget OrganismsReference
Ethyl 4-[4-amino...]AntibacterialE. coli, S. aureus
Thiazole Derivative AAntifungalC. albicans
Thiazole Derivative BAntibacterialP. aeruginosa

Anticancer Activity

Research has also pointed towards the anticancer potential of this compound. Studies on structurally related compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of cell cycle progression.

Case Study: Inhibition of Cancer Cell Proliferation
A study involving thiazole derivatives showed that compounds with similar structures to ethyl 4-[4-amino...] effectively reduced the viability of several cancer cell lines in vitro. The mechanism involved the activation of apoptotic pathways and downregulation of anti-apoptotic proteins.

The interaction studies involving this compound focus on its binding affinity to specific enzymes that play crucial roles in metabolic pathways. Techniques such as molecular docking simulations are employed to evaluate these interactions. Preliminary findings suggest that the compound may inhibit enzyme activity, which could lead to its therapeutic effects.

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic pathways that include:

  • Formation of the thiazole ring.
  • Introduction of the cyclohexylcarbamoyl group.
  • Esterification to form the ethyl ester.

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